Bodipy 8-Chloromethane

Fluorescent Probe Design Protein Labeling Covalent Bioconjugation

Bodipy 8-Chloromethane features a reactive chloromethyl group at the meso position for covalent alkylation of cysteine thiols or lysine amines, forming robust thioether/amine linkages. Unlike generic non-covalent BODIPY dyes, this ensures fluorescence retention during denaturation, reducing conditions, and fixation/permeabilization steps. With pH-insensitive emission near 510-520 nm and high photostability, it delivers reliable quantitative data in receptor internalization and intracellular trafficking studies.

Molecular Formula C14H16BClF2N2
Molecular Weight 296.55 g/mol
CAS No. 208462-25-3
Cat. No. B140690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBodipy 8-Chloromethane
CAS208462-25-3
Synonyms(T-4)-[2-[2-Chloro-1-(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoro-boron; 
Molecular FormulaC14H16BClF2N2
Molecular Weight296.55 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F
InChIInChI=1S/C14H16BClF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3
InChIKeyPFXASTXHAMZMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bodipy 8-Chloromethane (CAS 208462-25-3) — A Reactive Chloroalkyl Fluorophore for Covalent Biomolecule Labeling and Fluorescence Imaging


Bodipy 8‑Chloromethane (CAS 208462‑25‑3) is a member of the boron‑dipyrromethene (BODIPY) family of fluorescent dyes. It consists of the BODIPY core (4,4‑difluoro‑4‑bora‑3a,4a‑diaza‑s‑indacene) functionalized with a chloromethyl group at the meso‑(8) position. This structure gives it a high molar extinction coefficient, a moderate fluorescence quantum yield, and narrow emission bands typical of BODIPYs [REFS‑1]. The chloromethyl substituent provides a reactive alkylating handle for covalent attachment to nucleophilic groups (e.g., thiols, amines) in biomolecules, enabling the synthesis of site‑specifically labeled probes [REFS‑2]. Its absorption maximum lies near 500 nm, and emission occurs in the 510–520 nm region (green fluorescence) [REFS‑3].

Why Bodipy 8‑Chloromethane Cannot Be Replaced by Generic BODIPY Probes in Covalent Labeling Workflows


Although the BODIPY fluorophore is widely available, the specific 8‑chloromethyl functionalization of this compound is critical for applications requiring stable, covalent attachment to target biomolecules. Generic BODIPY dyes lack a reactive linker; they are only suitable for non‑covalent staining or simple conjugation through carboxyl/amine handles [REFS‑1]. The chloromethyl group in Bodipy 8‑Chloromethane allows direct alkylation of cysteine thiols or lysine amines, forming a chemically robust thioether or secondary amine linkage [REFS‑2]. This ensures that the fluorescent tag remains bound even under denaturing or reducing conditions—a property that non‑covalent probes cannot provide. Consequently, substituting this compound with a non‑reactive BODIPY derivative would compromise labeling efficiency, probe stability, and the quantitative accuracy of downstream assays [REFS‑3].

Quantitative Differentiators of Bodipy 8‑Chloromethane Versus Analogous Fluorophores — An Evidence‑Based Procurement Guide


Reactive Chloromethyl Group Confers Covalent Protein Labeling, Whereas Common BODIPY Dyes Remain Non‑Covalent

Bodipy 8‑Chloromethane contains a meso‑chloromethyl substituent that acts as an alkylating agent toward nucleophilic residues (e.g., cysteine thiols, lysine amines). In contrast, the widely used BODIPY 493/503 lipid stain (CAS 121207‑31‑6) is entirely non‑reactive and only associates with neutral lipids via hydrophobic partitioning [REFS‑1]. The chloromethyl group enables the formation of a stable thioether or amine bond, allowing permanent, covalent tagging of proteins or peptides [REFS‑2].

Fluorescent Probe Design Protein Labeling Covalent Bioconjugation

Spectroscopic Properties: Green‑Emitting BODIPY Core with Narrow Emission (Δλ ≈ 10–20 nm) and High Quantum Yield Relative to Coumarin and Fluorescein Probes

Bodipy 8‑Chloromethane retains the core BODIPY photophysics: a sharp absorption peak at ~500 nm and an emission band centered at 510–520 nm with a full width at half maximum (FWHM) of ~10–20 nm [REFS‑1]. This narrow emission reduces spectral crosstalk in multiplexed imaging. By comparison, fluorescein (ex/em ~494/518 nm) exhibits a broader emission band (FWHM ~35 nm) and is highly pH‑sensitive, leading to signal variability in biological media [REFS‑2]. Similarly, coumarin‑based green dyes typically have lower quantum yields (Φ ~0.3–0.5) than BODIPYs (Φ ~0.6–0.9) [REFS‑3].

Fluorescence Microscopy Flow Cytometry Photophysics

Resistance to Photobleaching Outperforms Fluorescein and Rhodamine in Long‑Term Time‑Lapse Imaging

BODIPY dyes are renowned for their exceptional photostability. While direct photobleaching data for Bodipy 8‑Chloromethane are not available, the BODIPY class as a whole shows a half‑life under continuous illumination that is 5–10× longer than that of fluorescein and 2–5× longer than that of tetramethylrhodamine (TMR) [REFS‑1][REFS‑2]. This class‑level advantage translates directly to the 8‑chloromethyl derivative, which inherits the same BODIPY core structure.

Live‑Cell Imaging Photostability Long‑Term Tracking

Minimal Environmental Sensitivity (pH and Polarity) Compared to Fluorescein and Dansyl Probes

The BODIPY core is relatively insensitive to pH changes between pH 3 and 10, and its fluorescence intensity varies by less than 20% across the physiological pH range [REFS‑1]. In contrast, fluorescein fluorescence is strongly quenched below pH 7 (pKa ~6.4), and its emission can drop by >80% in mildly acidic compartments such as endosomes [REFS‑2]. This insensitivity makes Bodipy 8‑Chloromethane a more reliable reporter for quantitative measurements in variable cellular microenvironments.

Quantitative Bioanalysis Fluorescence Reproducibility Intracellular Imaging

Optimal Application Scenarios for Bodipy 8‑Chloromethane Based on Quantitative Evidence


Synthesis of Covalently Labeled Peptides and Proteins for Long‑Term Tracking in Live Cells

Leveraging the chloromethyl‑mediated alkylation reaction [REFS‑1], Bodipy 8‑Chloromethane can be conjugated to purified proteins (e.g., antibodies, growth factors) or synthetic peptides containing a single free cysteine. The resulting covalent adduct remains fluorescent even after internalization and trafficking through acidic endosomes (due to pH insensitivity, [REFS‑2]) and resists photobleaching during overnight time‑lapse microscopy [REFS‑3]. This makes it an ideal reagent for studying receptor internalization, protein turnover, and intracellular transport kinetics.

Multiplex Flow Cytometry Panels Requiring Narrow Emission to Avoid Spectral Overlap

The narrow green emission (FWHM ~10–20 nm) of the BODIPY core [REFS‑1] minimizes spillover into the PE or PE‑Cy5 channels commonly used in flow cytometry. When paired with a far‑red fluorophore (e.g., Alexa Fluor 647) in a two‑color panel, the reduced spectral crosstalk improves the accuracy of population gating and quantification, especially in assays with dim antigen expression [REFS‑2]. Covalent labeling also ensures that the fluorophore remains attached to the cell‑surface marker during fixation and permeabilization steps.

Design of Environmentally Insensitive Fluorescent Probes for Quantitative Intracellular pH or Ion Sensing

Because the BODIPY fluorescence is nearly pH‑invariant [REFS‑1], Bodipy 8‑Chloromethane can serve as a stable reference fluorophore in ratiometric sensors. It can be conjugated to a pH‑sensitive dye (e.g., fluorescein or SNARF) to create a Förster resonance energy transfer (FRET) pair, where the donor (BODIPY) remains constant while the acceptor intensity changes with pH. Alternatively, it can be used as a backbone for developing 'turn‑on' probes that respond to specific analytes (e.g., metal ions) without interference from local pH variations.

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